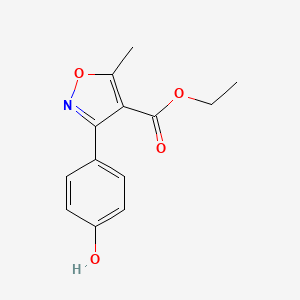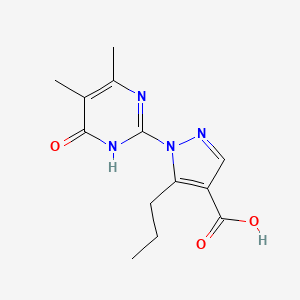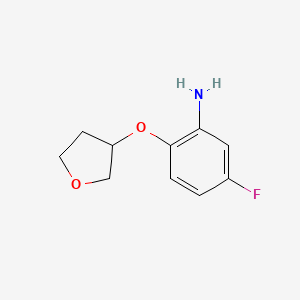
5-Fluoro-2-(oxolan-3-yloxy)aniline
Descripción general
Descripción
The compound “5-Fluoro-2-(oxolan-3-yloxy)aniline” would be expected to contain a fluorine atom and an aniline group, which is a phenyl group attached to an amino group. The oxolan-3-yloxy group suggests the presence of an oxolane (a five-membered ring containing an oxygen atom) attached via an ether linkage .
Synthesis Analysis
The synthesis of such a compound would likely involve the reaction of a suitable precursor with a fluorinating agent to introduce the fluorine atom. The oxolane ring could potentially be formed via a cyclization reaction .Molecular Structure Analysis
The molecular structure would be expected to show the connectivity of the atoms in the molecule. Techniques such as X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy could be used to determine the structure .Chemical Reactions Analysis
This would involve studying the reactivity of the compound. For example, the aniline group might be expected to undergo reactions typical of aromatic amines .Physical And Chemical Properties Analysis
The physical and chemical properties such as melting point, boiling point, solubility, and stability could be determined using various analytical techniques .Aplicaciones Científicas De Investigación
Docking and Quantitative Structure–Activity Relationship Studies
Fluorinated anilines have been used in docking and quantitative structure–activity relationship (QSAR) studies for developing c-Met kinase inhibitors, highlighting their role in analyzing molecular features that contribute to high inhibitory activity (Caballero et al., 2011).
Organic Synthesis Applications
These compounds are also pivotal in organic synthesis, such as in Ruthenium(II)-catalyzed direct ortho-C-H imidation of benzaldehydes, facilitating the synthesis of quinazoline and fused isoindolinone scaffolds, showcasing the versatility of fluorinated anilines in facilitating complex organic transformations (Wu et al., 2021).
Photophysical Properties
The influence of fluorinated anilines on the photophysical properties of organic molecules has been studied, with the synthesis of 5-aryl-2,2′-bipyridines bearing fluorinated aniline residues. These studies provide insight into how the presence of fluorine atoms affects the reactivity and photophysical characteristics of organic molecules (Kopchuk et al., 2020).
Antiproliferative Activity
Fluorinated anilines have been incorporated into complexes with metals, such as Cu(II) and Pd(II), to study their structural characteristics, redox-reactivity, and antiproliferative activities against certain cell lines. This highlights their potential use in developing therapeutic agents (Kasumov et al., 2016).
Fluorescence Quenching Studies
Studies on the fluorescence quenching of boronic acid derivatives by aniline in alcohols have been conducted to understand the Stern–Volmer quenching mechanism. These studies shed light on the interactions between fluorinated anilines and other molecules under different conditions (Geethanjali et al., 2015).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
5-fluoro-2-(oxolan-3-yloxy)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FNO2/c11-7-1-2-10(9(12)5-7)14-8-3-4-13-6-8/h1-2,5,8H,3-4,6,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRVYTOLIZIXDOO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1OC2=C(C=C(C=C2)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Fluoro-2-(oxolan-3-yloxy)aniline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine-2-carboxamide](/img/structure/B1489727.png)
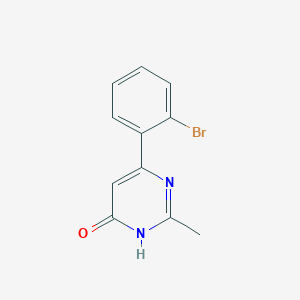
![3-{5,7-dimethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-6-yl}propanoic acid](/img/structure/B1489730.png)
![7-Amino-2-(hydroxymethyl)[1,2,4]triazolo[1,5-a]pyrimidin-5(4H)-one](/img/structure/B1489731.png)


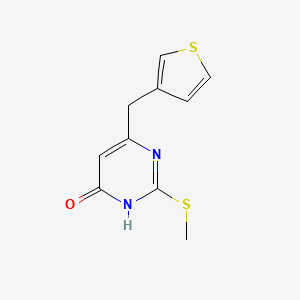

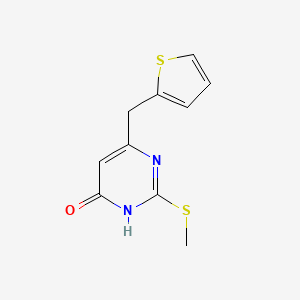
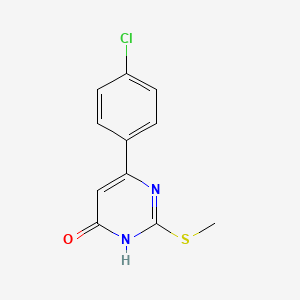
![3-[(1,1-Dioxo-1lambda6,2-benzothiazol-3-yl)amino]butanoic acid](/img/structure/B1489745.png)
